Tetrakis(dimethylamino)titanium

Atomic Layer Deposition Titanium Nitride Precursor Kinetics

Tetrakis(dimethylamino)titanium (TDMAT, Ti[N(CH₃)₂]₄), CAS 3275-24-9, is a homoleptic titanium(IV) amide complex functioning as a metal-organic precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of titanium-containing thin films. It is a yellow to orange liquid with a density of approximately 0.947 g/mL at 25°C and a boiling point of 50°C at 0.5 mmHg.

Molecular Formula C8H24N4Ti
Molecular Weight 224.17 g/mol
CAS No. 3275-24-9
Cat. No. B1230069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)titanium
CAS3275-24-9
Synonymstetrakis(dimethylamido)titanium
Molecular FormulaC8H24N4Ti
Molecular Weight224.17 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4]
InChIInChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChIKeyMNWRORMXBIWXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(dimethylamino)titanium (TDMAT) CAS 3275-24-9: ALD/CVD Titanium Precursor for Semiconductor Thin Film Deposition


Tetrakis(dimethylamino)titanium (TDMAT, Ti[N(CH₃)₂]₄), CAS 3275-24-9, is a homoleptic titanium(IV) amide complex functioning as a metal-organic precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of titanium-containing thin films. It is a yellow to orange liquid with a density of approximately 0.947 g/mL at 25°C and a boiling point of 50°C at 0.5 mmHg . TDMAT serves as the titanium source for depositing titanium nitride (TiN) diffusion barriers and electrodes, titanium dioxide (TiO₂) high-κ dielectrics and passivation layers, as well as ternary materials including TiCN and TiSiN in semiconductor device fabrication [1].

Why TDMAT Cannot Be Replaced by Other Titanium Amide or Halide Precursors Without Process Re-Engineering


Despite belonging to the same titanium precursor class, TDMAT exhibits distinct thermal decomposition behavior, deposition kinetics, and film impurity profiles that preclude simple substitution with analogs such as tetrakis(diethylamino)titanium (TDEAT) or halide alternatives like titanium tetrachloride (TiCl₄). TDMAT begins thermal decomposition above approximately 140°C, whereas TDEAT remains stable up to 220°C—a nearly 80°C difference in thermal stability window that directly impacts processing temperature selection and precursor delivery line design [1]. Furthermore, TDMAT's deposition rate in ALD (approximately 5 Å/cycle) is five times higher than that of TDEAT (1 Å/cycle), fundamentally altering film thickness control strategies [2]. These divergent physical and chemical properties mandate distinct process parameter optimization, making generic substitution technically unsound without comprehensive process re-qualification.

TDMAT CAS 3275-24-9: Quantitative Comparative Evidence for Scientific Selection


TDMAT vs. TDEAT: Five-Fold Higher ALD Growth Rate and Lower Process Temperature

In head-to-head ALD studies using NH₃ as reactant, TDMAT demonstrates a saturated growth rate of approximately 5 Å/cycle, compared to only 1 Å/cycle for TDEAT under optimized conditions [1]. The saturated ALD temperature window for TDMAT occurs between 175-210°C, whereas TDEAT requires significantly higher temperatures of 275-300°C to achieve saturated growth [1].

Atomic Layer Deposition Titanium Nitride Precursor Kinetics

TDMAT vs. TDEAT: Lower Carbon Impurity in MOCVD TiN Films

In comparative MOCVD studies for TiN deposition, films deposited using TDMAT exhibited lower carbon content and smoother surface morphology than those deposited using TDEAT [1]. Both precursors decompose into Ti metal and dialkylamine at elevated temperatures, but TDEAT's bulkier ethyl ligands result in higher residual carbon incorporation.

MOCVD Titanium Nitride Film Purity

TDMAT vs. TDEAT: Thermal Stability Differential Informs Process Design

H-1 NMR and differential scanning calorimetry (DSC) analyses reveal a marked difference in liquid-phase thermal stability: TDEAT remains thermally stable up to 220°C, whereas TDMAT begins to decompose above 140°C [1]. This 80°C differential in decomposition onset temperature necessitates different precursor delivery line temperature management and defines distinct upper limits for bubbler temperature during CVD operations.

Thermal Stability Precursor Handling CVD Process Window

TDMAT vs. TiCl₄: Comparative TiO₂ Surface Passivation Performance on Silicon

In a three-precursor comparison study of ALD TiO₂ for silicon surface passivation, TiCl₄-derived TiO₂ achieved an effective surface recombination velocity (S_eff) of 3.9 cm/s (J₀s = 24 fA/cm²) at 75°C deposition without post-anneal, while TDMAT-derived TiO₂ did not provide equivalent passivation levels under the same conditions, with or without a chemically grown SiOₓ interface layer and post-deposition annealing [1].

TiO2 Passivation Silicon Solar Cells ALD Precursor Comparison

TDMAT vs. TiCl₄: Halogen-Free Deposition Eliminates Corrosive Byproducts

TDMAT is a halogen-free metal-organic precursor, decomposing to release dimethylamine (HN(CH₃)₂) rather than corrosive hydrogen chloride (HCl) or chlorine (Cl₂) associated with TiCl₄-based processes [1]. This fundamental compositional difference eliminates the need for downstream corrosion mitigation equipment and reduces chamber cleaning frequency.

Halogen-Free Precursor Corrosion Mitigation Semiconductor Manufacturing

TDMAT CAS 3275-24-9: Evidence-Based Application Scenarios in Semiconductor Manufacturing


High-Throughput ALD of TiN Electrodes and Diffusion Barriers

For high-volume semiconductor manufacturing requiring TiN electrodes in MOSFET metal gates or diffusion barriers in copper interconnects, TDMAT's 5× higher ALD growth rate versus TDEAT translates directly to reduced cycle time and increased wafer throughput [1]. The saturated ALD window of 175-210°C aligns well with backend-of-line thermal budgets, and the lower carbon content in resulting TiN films ensures adequate conductivity for electrode applications .

Low-Temperature TiN Deposition for Temperature-Sensitive Substrates

Processes requiring TiN deposition on thermally sensitive substrates (e.g., polymer-based flexible electronics, certain III-V compound semiconductors) benefit from TDMAT's lower thermal decomposition onset of >140°C [1]. This enables CVD processes at reduced temperatures (preferably below 350°C) where TDEAT would require significantly higher activation temperatures due to its superior thermal stability up to 220°C [1].

Halogen-Sensitive Device Fabrication Requiring Corrosion-Free Processing

In device architectures where halide contamination poses reliability risks—including certain memory devices, MEMS structures with exposed metals, and back-end interconnect schemes—TDMAT's halogen-free composition eliminates corrosive HCl/Cl₂ byproduct generation inherent to TiCl₄ processes [1]. This selection criterion is supported by DFT calculations confirming the release of non-corrosive dimethylamine ligands during chemisorption [1].

TiO₂ High-κ Dielectric Deposition with Tunable Stoichiometry

ALD of TiO₂ using TDMAT and H₂O oxidant enables film composition tuning via deposition temperature: hydrogen content varies from ~15 at% (O/Ti ratio ~1.8) at 100°C to ~3 at% (O/Ti ratio ~2) at 300°C under water-rich conditions [1]. This tunability supports applications ranging from photocatalytic layers to charge storage materials, with titanium maintaining Ti(IV) oxidation state across the entire temperature window [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrakis(dimethylamino)titanium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.